
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate” is a chemical compound . Its IUPAC name is “tert-butyl (5- (hydroxy (tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate” and its InChI code is "1S/C14H22N2O4S/c1-14 (2,3)20-13 (18)16-12-15-7-10 (21-12)11 (17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3, (H,15,16,18)" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code "1S/C14H22N2O4S/c1-14 (2,3)20-13 (18)16-12-15-7-10 (21-12)11 (17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3, (H,15,16,18)" .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds undergo reactions such as the formation of the endo cycloadduct as the major product, which is entirely expected and consistent with a secondary orbital interaction to stabilize its transition state .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Synthetic Routes and Derivatives
Research has been conducted on the synthesis of novel compounds using tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate as a starting point or intermediate. For example, the synthesis of diastereomers and their separation through chromatography has been explored, indicating the compound's utility in creating structurally complex molecules with potential biological activities (Y. Liu et al., 2012).
Crystal Structure Analysis
The crystalline structure of certain derivatives has been determined, providing insights into the molecular configuration and potential interaction sites for further chemical modification (叶姣 et al., 2015).
Biological and Pharmacological Potential
Antitumor and Antimicrobial Activity
Derivatives of this compound have shown promising results in preliminary antitumor and antimicrobial activity screening. Such studies underscore the compound's relevance in medicinal chemistry for the development of new therapeutic agents (R. Abonía et al., 2011).
Reactivity and Modification
Investigations into the reactivity of derivatives provide valuable information for the synthesis of targeted molecules, indicating the versatility of this compound in chemical transformations. This research is fundamental for designing compounds with specific biological activities (L. Mironovich, D. Shcherbinin, 2014).
Chemical Properties and Applications
Chameleon Diene
The compound has been described as a "chameleon" diene, demonstrating the ability to undergo Diels-Alder reactions with various dienophiles. This property is critical for constructing complex molecular architectures, making it a valuable tool in synthetic organic chemistry (Yasser M. Omar et al., 2022).
Wirkmechanismus
Thiazoles are found in many important drugs and are known for their diverse biological activities. They can act as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others . Carbamates, on the other hand, are often used in medicinal chemistry due to their bioisosteric relationship with amides and esters. They can act as prodrugs, enzyme inhibitors, or receptor agonists/antagonists, depending on their structure .
The compound also contains a tetrahydropyran ring, which is a common structural motif in many natural products and drugs. Tetrahydropyran derivatives can exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer activities .
The compound’s stability, efficacy, and action could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes .
Eigenschaften
IUPAC Name |
tert-butyl N-[5-[hydroxy(oxan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFRMKYOOSQFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)
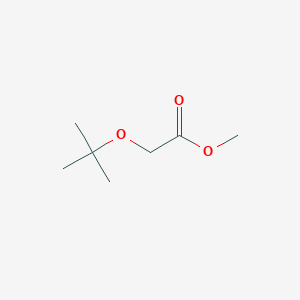
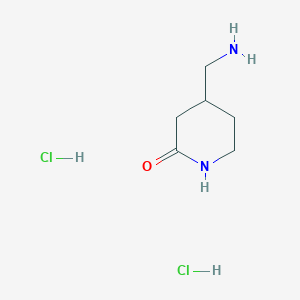
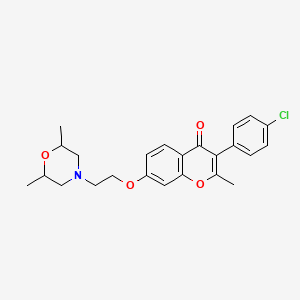
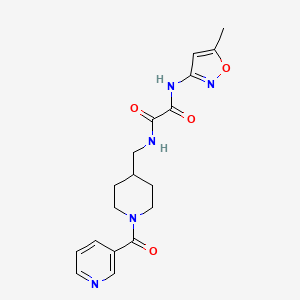
![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)
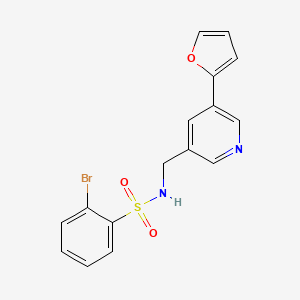
![N-[2-(ethylamino)ethyl]acetamide](/img/structure/B2517399.png)

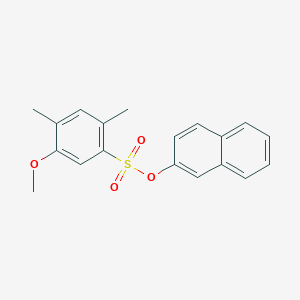
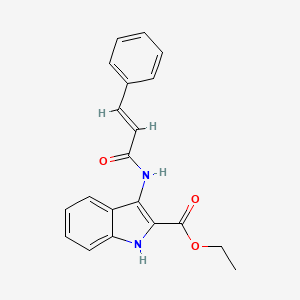

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)